3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzochromen derivatives This compound is characterized by the presence of a hydroxy group, a pyrrolidinylmethyl group, and a tetrahydrobenzochromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its biological activity and target selectivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain proteins, while the hydroxy group may participate in hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-methoxyphenyl(pyrrolidin-1-yl)methanone: Shares a similar pyrrolidine and hydroxy functional group but differs in the core structure.
Pyrrolidine-2-one derivatives: These compounds also contain the pyrrolidine ring and exhibit similar biological activities.
Uniqueness
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and the tetrahydrobenzochromen core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2 |
InChI Key |
HBXCIPLEXAZABK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Origin of Product |
United States |
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